molecular formula C13H14F2N4S B2907800 IR415

IR415

Cat. No.: B2907800
M. Wt: 296.34 g/mol
InChI Key: KRSBPLFMLHNMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IR415, also known as N-(2,4-difluorophenyl)-N’-[3-(1H-imidazol-1-yl)propyl]-thiourea, is a potent anti-Hepatitis B virus (HBV) agent. It selectively interacts with the Hepatitis B virus X protein (HBx) and blocks HBV-mediated RNA interference suppression. This compound has shown significant potential in inhibiting HBV replication by reversing the inhibitory effect of the HBx protein on the activity of the dicer endoribonuclease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IR415 involves the reaction of 2,4-difluoroaniline with 3-(1H-imidazol-1-yl)propyl isothiocyanate. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

IR415 primarily undergoes substitution reactions due to the presence of the thiourea group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives of this compound .

Mechanism of Action

IR415 exerts its effects by selectively interacting with the HBx protein, a viral suppressor of host defenses. The compound blocks HBV-mediated RNA interference suppression and reverses the inhibitory effect of the HBx protein on the activity of the dicer endoribonuclease. This leads to the restoration of RNA interference-based silencing of viral genes, thereby inhibiting HBV replication .

Comparison with Similar Compounds

IR415 is unique in its selective interaction with the HBx protein and its ability to block HBV-mediated RNA interference suppression. Similar compounds include:

This compound stands out due to its high selectivity and potency against HBV, making it a valuable tool in antiviral research and drug development.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSBPLFMLHNMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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